N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS No.: 1207033-81-5
Cat. No.: VC7380790
Molecular Formula: C15H16N4O3
Molecular Weight: 300.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207033-81-5 |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 300.318 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21) |
| Standard InChI Key | OEDXWUMEZOXPNX-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted with a phenyl group at the 1-position and a ketone oxygen at the 5-position. The 3-carboxamide moiety is further functionalized with a methyl-1,2,4-oxadiazole group via a methylene linker. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and amide functionalities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃ |
| Molecular Weight | 300.318 g/mol |
| IUPAC Name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
| SMILES | CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
| InChI Key | OEDXWUMEZOXPNX-UHFFFAOYSA-N |
The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, confers electron-deficient characteristics that may influence binding interactions with biological targets. The racemic nature of the compound (where applicable) suggests potential stereochemical considerations in pharmacological activity, though specific enantiomeric data remains unavailable in current literature.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely proceeds through a multi-step sequence:
-
Oxadiazole Formation: Cyclocondensation of nitrile derivatives with hydroxylamine under acidic conditions generates the 3-methyl-1,2,4-oxadiazole core.
-
Pyrrolidine Construction: A Michael addition or cyclization reaction constructs the 5-oxo-pyrrolidine scaffold, followed by N-phenylation via Buchwald-Hartwig coupling or nucleophilic substitution.
-
Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the oxadiazole-methylamine intermediate to the pyrrolidine-3-carboxylic acid derivative.
Critical challenges include controlling regioselectivity during oxadiazole synthesis and minimizing racemization at the pyrrolidine stereocenter. Industrial-scale production would require optimization of catalytic systems and purification methods to achieve >95% HPLC purity.
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
Experimental solubility data remains unpublished, but computational predictions using the SMILES string indicate:
-
logP: ~1.5 (moderate lipophilicity)
-
logD₇.₄: ~0.8 (pH-dependent partitioning)
-
Polar Surface Area: 63.4 Ų (suggestive of moderate membrane permeability)
These properties position the compound in Rule-of-Five compliance (molecular weight <500, H-bond donors <5, H-bond acceptors <10), indicating potential oral bioavailability pending formulation studies.
Metabolic Stability
In silico metabolism predictions (SwissADME) highlight susceptibility to:
-
CYP3A4-mediated oxidation of the oxadiazole methyl group
-
Esterase hydrolysis of the carboxamide bond
-
Phase II glucuronidation at the pyrrolidine ketone
These pathways suggest first-pass metabolism may limit systemic exposure, necessitating prodrug strategies or structural modifications for improved pharmacokinetics.
| Compound Class | IC₅₀ Range | Target |
|---|---|---|
| 1,2,4-Oxadiazoles | 0.1-10 μM | HDAC6, AKT1 |
| N-Phenylpyrrolidones | 50-200 nM | σ₁ Receptors |
| Carboxamide Derivatives | 1-5 μM | HIV-1 Integrase |
These data suggest plausible applications in oncology, neurodegenerative disorders, and antiviral therapy, though empirical validation is required.
Future Research Directions
Priority Investigations
-
Target Deconvolution: High-throughput screening against kinase/GPCR panels
-
SAR Optimization: Systematic variation of oxadiazole substituents and pyrrolidine stereochemistry
-
Formulation Development: Nanoemulsion or cyclodextrin complexes to enhance aqueous solubility
Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this scaffold into viable therapeutic candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume